REACTION_SMILES
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[Cl-:17].[Cl:1][c:2]1[c:3](-[n:11]2[cH:12][n:13][c:14]([CH3:16])[cH:15]2)[cH:4][cH:5][c:6]([N+:8]([O-:9])=[O:10])[cH:7]1>>[Cl:1][c:2]1[c:3](-[n:11]2[cH:12][n:13][c:14]([CH3:16])[cH:15]2)[cH:4][cH:5][c:6]([NH2:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Cc1cn(-c2ccc([N+](=O)[O-])cc2Cl)cn1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cn(-c2ccc([N+](=O)[O-])cc2Cl)cn1
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Name
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Type
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product
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Smiles
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Cc1cn(-c2ccc(N)cc2Cl)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |